2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol
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Overview
Description
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring and an ethanolamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol typically involves the reaction of 2-methylpyrrolidine with methylamine and ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: This reaction can result in the formation of amines or alcohols.
Substitution: This reaction can involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines .
Scientific Research Applications
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-2-(Methyl(pyrrolidin-3-yl)amino)ethan-1-ol hydrochloride: Similar structure but with a hydrochloride group.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but with a different amine group.
Uniqueness
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol is unique due to its specific combination of a pyrrolidine ring and an ethanolamine moiety, which imparts distinct chemical and biological properties .
Biological Activity
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol, also known as 2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol , is an organic compound characterized by its unique structure that includes a pyrrolidine ring and an amino alcohol functional group. Its molecular formula is C8H18N2O, indicating the presence of both hydrophilic and lipophilic characteristics due to hydroxyl and amine groups. This duality potentially influences its solubility and interactions within biological systems .
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation.
- Antioxidant Activity : Some studies suggest that the structural features of this compound can confer antioxidant properties, potentially mitigating oxidative stress in cells.
- Binding Affinity : Interaction studies have shown that this compound has significant binding affinity to various biological targets, which may include receptors involved in neurological processes.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that similar structures could reduce neuronal apoptosis and inflammation, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .
- Cytotoxicity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. The results showed that it exhibits low toxicity at therapeutic concentrations, making it a candidate for further pharmacological exploration .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Methylpyrrolidine | Pyrrolidine ring without additional functional groups | Basic properties; used as a solvent |
4-Methylpyridine | Pyridine ring with methyl substitution | Exhibits different biological activities due to nitrogen heteroatom |
N-Methylpyrrolidine | Similar pyrrolidine structure; lacks hydroxyl group | Higher hydrophobicity; different interaction profile |
Each of these compounds exhibits distinct properties that differentiate them from this compound, particularly regarding their biological activity and application potential.
Pharmacological Potential
Recent studies have highlighted the potential pharmacological applications of this compound:
- Pain Management : Preliminary findings suggest that this compound may possess analgesic properties, comparable to established pain relievers like meloxicam .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways presents opportunities for developing new anti-inflammatory agents.
Toxicological Profile
Understanding the safety profile is crucial for any pharmaceutical development. Toxicological studies indicate that while this compound shows promise in therapeutic applications, further investigations are necessary to fully characterize its safety and efficacy in vivo.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-[methyl-(2-methylpyrrolidin-3-yl)amino]ethanol |
InChI |
InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
FFMPHJUVKNEKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)N(C)CCO |
Origin of Product |
United States |
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